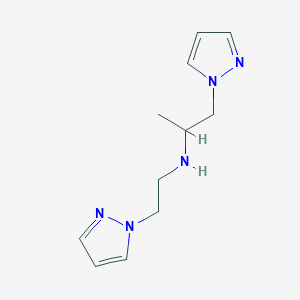n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine
CAS No.:
Cat. No.: VC13078453
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | 1-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)propan-2-amine |
| Standard InChI | InChI=1S/C11H17N5/c1-11(10-16-8-3-5-14-16)12-6-9-15-7-2-4-13-15/h2-5,7-8,11-12H,6,9-10H2,1H3 |
| Standard InChI Key | FHUJGPKDAACHRO-UHFFFAOYSA-N |
| SMILES | CC(CN1C=CC=N1)NCCN2C=CC=N2 |
| Canonical SMILES | CC(CN1C=CC=N1)NCCN2C=CC=N2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(1H-pyrazol-1-yl)propan-2-amine is defined by its IUPAC name, which systematically describes the connectivity of its constituent atoms. The compound’s backbone consists of a propan-2-amine group (CH(CH3)NH2) substituted at both the 1-position and the 2-position of the propane chain with 1H-pyrazol-1-yl groups via ethyl spacers.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C11H18N6 |
| Molecular Weight | 234.31 g/mol |
| IUPAC Name | N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(1H-pyrazol-1-yl)propan-2-amine |
| Hybridization | sp³ (amine), sp² (pyrazole) |
The molecular formula C11H18N6 indicates a nitrogen-rich structure, with six nitrogen atoms contributing to its potential for hydrogen bonding and coordination chemistry. The pyrazole rings exhibit planar geometry, while the ethyl and propylamine linkers introduce torsional flexibility .
Synthesis and Reaction Pathways
The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-1-(1H-pyrazol-1-yl)propan-2-amine likely involves multi-step nucleophilic substitution or condensation reactions. A plausible route is outlined below:
Stepwise Synthesis
-
Formation of 1-(2-Chloroethyl)-1H-pyrazole:
Pyrazole reacts with 1,2-dichloroethane in the presence of a base (e.g., K2CO3) to yield 1-(2-chloroethyl)-1H-pyrazole . -
Amination of Propan-2-amine:
Propan-2-amine undergoes sequential alkylation with 1-(2-chloroethyl)-1H-pyrazole. The first equivalent introduces a pyrazole-ethyl group at the 1-position, while the second equivalent substitutes at the 2-position .
Optimization Considerations
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
-
Purification: Column chromatography using silica gel and a gradient of ethyl acetate/hexane is typically employed to isolate the product .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its amine and pyrazole functionalities:
Amine Group Reactivity
-
Protonation: The primary amine (NH2) has a pKa ≈ 10.5, making it susceptible to protonation under acidic conditions, forming water-soluble ammonium salts .
-
Schiff Base Formation: Reaction with aldehydes or ketones yields imine derivatives, useful in coordination chemistry:
Pyrazole Ring Reactivity
-
Electrophilic Substitution: The pyrazole rings undergo nitration, sulfonation, or halogenation at the C4 position due to the electron-donating effect of the adjacent nitrogen atoms.
-
Coordination Chemistry: Pyrazole nitrogen atoms act as Lewis bases, forming complexes with transition metals like Cu(II), Fe(III), or Zn(II) .
Challenges and Future Directions
-
Synthetic Scalability: Current methods require optimization for gram-scale production, particularly in reducing side reactions during amination .
-
Thermodynamic Stability: The flexibility of the ethyl-propylamine linker may lead to conformational isomerism, complicating crystallization .
-
Toxicity Profiling: Preliminary in vitro assays are needed to evaluate cytotoxicity and metabolic stability for biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume